4-Iodonicotinic acid

概要

説明

4-Iodonicotinic acid is a compound that, while not directly studied in the provided papers, can be related to the chemical reactivity and properties of similar iodinated organic compounds. The papers provided discuss various iodinated compounds and their reactions, which can give insights into the behavior of this compound in biological and chemical systems.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of this compound, they do offer information on the synthesis of related compounds. For instance, the synthesis of 4-iodoacetamido salicylic acid involves the introduction of an iodoacetamido group into a salicylic acid framework, which suggests that similar methods could be applied to the synthesis of this compound by introducing an iodine atom into the nicotinic acid structure .

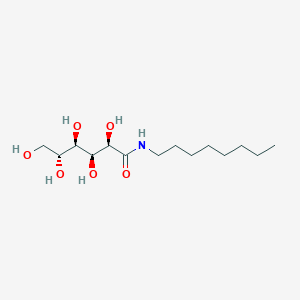

Molecular Structure Analysis

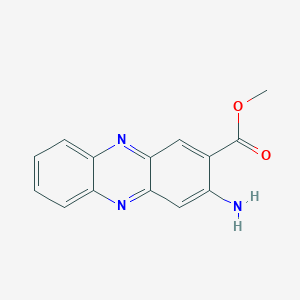

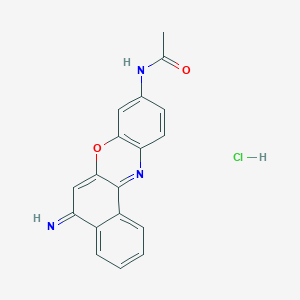

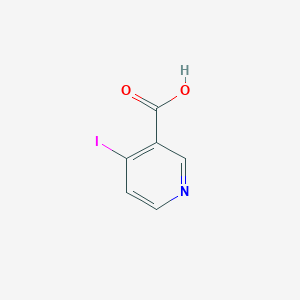

The molecular structure of this compound would consist of a pyridine ring, which is a common structure in many biologically active compounds, with a carboxylic acid group and an iodine atom attached to the ring. The presence of the iodine atom is likely to influence the electronic properties of the molecule due to its high atomic number and associated electron cloud, which can affect the molecule's reactivity and interactions with other molecules .

Chemical Reactions Analysis

The reactivity of iodinated compounds is often characterized by their ability to participate in various chemical reactions. For example, 4-iodoacetamido salicylic acid is an irreversible inhibitor of ox liver glutamate dehydrogenase, indicating that the iodoacetamido group can form a strong covalent bond with the enzyme, leading to its inactivation . This suggests that this compound could also exhibit reactivity towards certain enzymes or proteins, potentially acting as an inhibitor or reactant in biochemical pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar iodinated compounds. For example, the iodine atom in such compounds typically contributes to a higher molecular weight and may affect the compound's solubility and stability. The presence of the carboxylic acid group would contribute to the compound's acidity and its ability to form salts and esters. The papers do not provide specific data on the physical and chemical properties of this compound, but the properties of related compounds can provide a general understanding .

科学的研究の応用

Synthesis and Biodistribution Studies

4-Iodonicotinic acid derivatives have been synthesized and studied for their biodistribution in biological systems. For instance, 5-[125I]iodonicotine, synthesized from nicotinic acid, showed rapid accumulation in the brain and adrenal gland in rats, with high uptake ratios in these organs indicating potential applications in neurological and endocrine studies (Chan et al., 1983).

Radioiodinated Ligand in Brain Receptor Studies

Radioiodinated derivatives of this compound, such as 125I-5-Iodonicotine, have been used in the assay of nicotinic acetylcholine receptor binding in the brain. This compound has shown high affinity binding to rat cortical membranes, indicating its utility in studying brain nicotine receptors (Saji et al., 1995).

Drug Design for Pulmonary Fibrosis

Methyl 2‐chloro 4‐iodonicotinate (MCIN), related to this compound, has been investigated for its potential in drug design for treating pulmonary fibrosis. Quantum chemical calculations and molecular docking analyses have indicated its applicability in this context (Pandimeena et al., 2022).

Iodolactonization Studies

Research has explored the iodolactonization of compounds like 4-pentenoic acid, which relates to the chemistry of iodonicotinic acids. Such studies have implications in synthetic organic chemistry, particularly in the formation of lactones (Crouch et al., 2006).

Eicosanoid Metabolism

Studies on eicosanoid metabolism involving arachidonic acid and its derivatives, while not directly mentioning this compound, provide a broader context for understanding the metabolic pathways and biological roles of similar compounds (Gol et al., 2018; Marcus et al., 1982).

Safety and Hazards

作用機序

Target of Action

4-Iodonicotinic acid is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are expressed in various cells, including adipocytes and immune cells .

Mode of Action

Nicotinic acid, and by extension this compound, acts as an agonist at nicotinic acetylcholine receptors . This means it binds to these receptors and activates them. The activation of these receptors stimulates neurons and ultimately blocks synaptic transmission . This interaction results in a variety of pharmacological effects, including the modulation of lipid levels in the body .

Biochemical Pathways

The biochemical pathways affected by nicotinic acid involve the metabolism of lipids. Nicotinic acid has the ability to increase HDL cholesterol levels while decreasing triglyceride, LDL cholesterol, and lipoprotein(a) levels, thereby improving the total plasma lipid profile .

In addition, nicotine, a related compound, is metabolized in the body through a hybrid pathway involving the pyridine and pyrrolidine pathways . This pathway involves the conversion of nicotine into fumaric acid, which then enters the TCA cycle .

Pharmacokinetics

Studies on related compounds like nicotinic acid suggest that they are well-absorbed and undergo extensive metabolism in the body . The metabolites of nicotinic acid include nicotinamide and nicotinuric acid .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotinic acid. These include the modulation of lipid levels, stimulation of neurons, and blocking of synaptic transmission .

生化学分析

Biochemical Properties

4-Iodonicotinic acid, like its parent compound nicotinic acid, may play a role in various biochemical reactions. Nicotinic acid is known to be a potent lipid-modifying agent, affecting levels of high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and lipoprotein a . It is plausible that this compound may interact with similar enzymes, proteins, and biomolecules, although specific interactions have not been reported in the literature.

Cellular Effects

Nicotinic acid, the parent compound, plays a vital role in maintaining efficient cellular function . It is involved in redox reactions, acting as an electron donor or acceptor, and is crucial for the functioning of NAD-dependent pathways . It is possible that this compound may have similar effects on cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that iodolactonization, a reaction involving the addition of an oxygen and iodine across a carbon-carbon double bond, is a common mechanism in organic chemistry . This could potentially be a mechanism through which this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that nicotinic acid and its derivatives can have broad-spectrum effects when used in pharmacological doses .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. It is known that the effects of many compounds can vary with different dosages in animal models .

Metabolic Pathways

This compound may be involved in similar metabolic pathways as nicotinic acid. Nicotinic acid is a precursor for the synthesis of the coenzymes NAD and NADP, which participate in a number of metabolic reactions that maintain the redox state of cells .

Transport and Distribution

It is known that nicotinic acid is transported into human liver cells via an energy-dependent mechanism . It is possible that this compound may be transported and distributed in a similar manner.

Subcellular Localization

The localization of messenger RNAs (mRNAs) is a prevalent mechanism that gives precise and efficient control over the translation process . It is possible that this compound may have similar effects on its activity or function.

特性

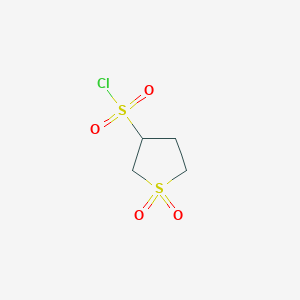

IUPAC Name |

4-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPIMMBHYWWKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355936 | |

| Record name | 4-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15366-63-9 | |

| Record name | 4-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。